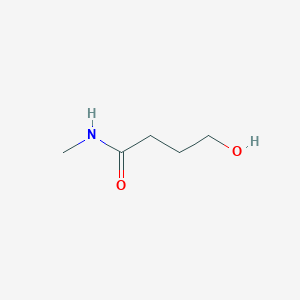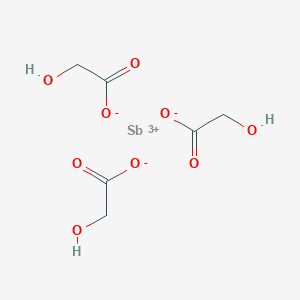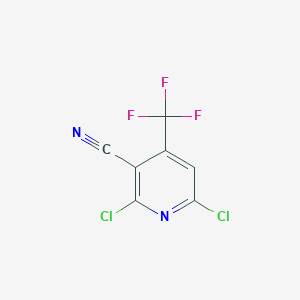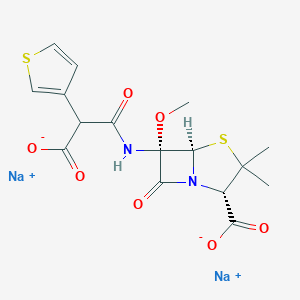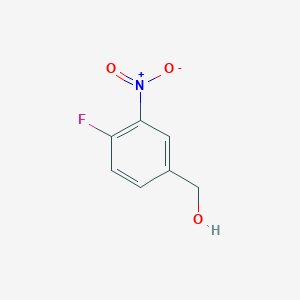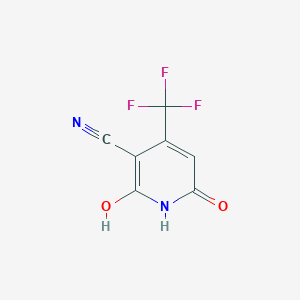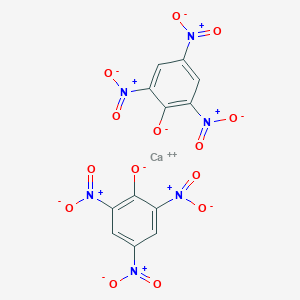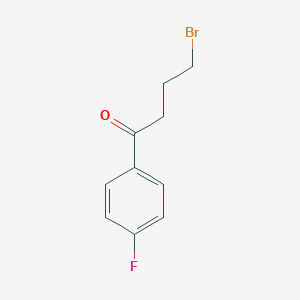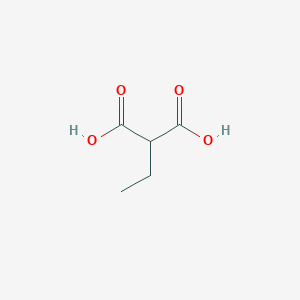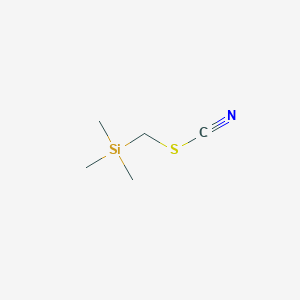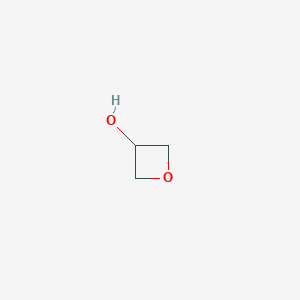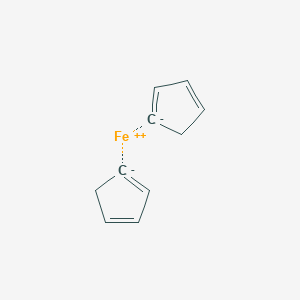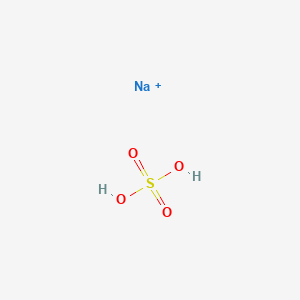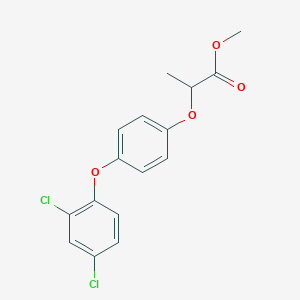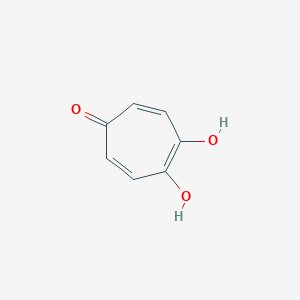
5-Hydroxytropolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxytropolone is a naturally occurring compound found in various plant species. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-hydroxytropolone is not fully understood. However, it is believed to act by chelating metal ions, which are essential for the growth and survival of microorganisms and cancer cells. This leads to the inhibition of various enzymatic reactions, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
5-Hydroxytropolone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells. In addition, 5-hydroxytropolone has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-hydroxytropolone in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. Another advantage is its potential anticancer properties. However, one of the limitations of using 5-hydroxytropolone in lab experiments is its potential toxicity. It has been shown to be toxic to human cells at high concentrations.
Direcciones Futuras
There are several future directions for the research on 5-hydroxytropolone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to investigate its mechanism of action in more detail. Furthermore, the development of new synthesis methods for 5-hydroxytropolone could lead to the discovery of new analogs with improved properties.
Métodos De Síntesis
5-Hydroxytropolone can be synthesized in the laboratory using various methods. One of the most commonly used methods is the reaction of tropolone with hydrogen peroxide in the presence of a catalyst. This method yields 5-hydroxytropolone in high purity and yield. Other methods include the reaction of tropolone with nitrous acid and the oxidation of 2-hydroxytropone.
Aplicaciones Científicas De Investigación
5-Hydroxytropolone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties. It has also been investigated for its potential anticancer properties. In addition, 5-hydroxytropolone has been shown to have antioxidant and anti-inflammatory effects.
Propiedades
Número CAS |
15852-34-3 |
|---|---|
Nombre del producto |
5-Hydroxytropolone |
Fórmula molecular |
C7H6O3 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
4,5-dihydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6O3/c8-5-1-3-6(9)7(10)4-2-5/h1-4,9-10H |
Clave InChI |
RHKLONPUIWSHCD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=CC1=O)O)O |
SMILES canónico |
C1=CC(=C(C=CC1=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



